
m-PEG6-acid
Description
Chemical Identity and Classification
Methoxy polyethylene glycol six-unit carboxylic acid, commonly designated in scientific literature as methoxy polyethylene glycol six carboxylic acid, represents a precisely defined chemical entity within the broader family of functionalized polyethylene glycol derivatives. The compound carries the Chemical Abstracts Service registry number 1347750-72-4 and possesses the molecular formula C₁₄H₂₈O₈, corresponding to a molecular weight of 324.37 grams per mole. This specific molecular architecture consists of a methoxy-terminated polyethylene glycol backbone containing exactly six ethylene oxide repeating units, culminating in a carboxylic acid functional group that serves as the primary reactive site for subsequent chemical modifications.
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound identifies it as 2,5,8,11,14,17-hexaoxaicosan-20-oic acid, reflecting the precise positioning of oxygen atoms within the polyethylene glycol chain and the terminal carboxylic acid functionality. From a classification perspective, this molecule belongs to the category of heterobifunctional polyethylene glycol linkers, distinguished by the presence of two different functional groups at opposite termini of the polymer chain. The methoxy group provides chemical inertness and hydrophilicity, while the carboxylic acid group enables covalent attachment to target molecules through well-established carbodiimide coupling chemistry.
The physical properties of methoxy polyethylene glycol six-unit carboxylic acid align with the characteristic behavior of short-chain polyethylene glycol derivatives, presenting as a colorless, viscous liquid at ambient temperature. The compound demonstrates excellent solubility in polar organic solvents including dichloromethane, tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide, while maintaining substantial water solubility due to the hydrophilic nature of the polyethylene glycol backbone. Structural analysis reveals a highly flexible molecular conformation, with the polyethylene glycol chain capable of adopting multiple conformational states in solution, a property that contributes significantly to its utility in bioconjugation applications.
Historical Development of Polyethylene Glycol Linkers
The historical trajectory of polyethylene glycol linker development traces its origins to the pioneering work conducted in the 1970s, when researchers first recognized the potential of polyethylene glycol as a biocompatible modifier for therapeutic proteins. Professor Frank Davis of Rutgers University emerged as a seminal figure in this field, initially investigating polyethylene glycol modification of bovine serum albumin with the specific objective of reducing immunogenicity while enhancing protein stability and circulation time. This foundational research established the conceptual framework for what would eventually become known as pegylation technology, fundamentally transforming the landscape of protein therapeutics.
The evolution from early polyethylene glycol conjugation experiments to sophisticated, monodisperse linker molecules like methoxy polyethylene glycol six-unit carboxylic acid represents decades of systematic chemical refinement and technological advancement. During the 1980s and 1990s, researchers recognized the limitations of polydisperse polyethylene glycol preparations, which contained mixtures of polymer chains with varying molecular weights and inconsistent functionalization patterns. This recognition drove the development of monodisperse polyethylene glycol derivatives with precisely defined molecular architectures, enabling more predictable and reproducible bioconjugation outcomes.
The commercial realization of polyethylene glycol technology achieved a significant milestone in 1990 with the Food and Drug Administration approval of pegademase bovine, marketed as Adagen, representing the world's first approved pegylated therapeutic for severe combined immunodeficiency disease. This breakthrough validation demonstrated the clinical viability of polyethylene glycol modification strategies and catalyzed intensive research efforts focused on developing improved linker molecules with enhanced properties and expanded applications. Subsequent decades witnessed the systematic exploration of various polyethylene glycol architectures, including linear and branched configurations, ultimately leading to the development of highly specialized derivatives like methoxy polyethylene glycol six-unit carboxylic acid.
The emergence of methoxy polyethylene glycol six-unit carboxylic acid as a preferred bioconjugation reagent reflects the culmination of extensive structure-activity relationship studies that identified optimal polyethylene glycol chain lengths for specific applications. Research conducted throughout the 2000s and 2010s demonstrated that six-unit polyethylene glycol spacers provide an ideal balance between molecular flexibility and spatial separation, effectively minimizing steric hindrance while maintaining the beneficial properties associated with pegylation. Contemporary developments in polyethylene glycol linker technology continue to build upon these historical foundations, with ongoing research focused on developing cleavable linkers, site-specific conjugation strategies, and next-generation alternatives that address emerging challenges in therapeutic development.
Significance in Chemical and Biological Research
The significance of methoxy polyethylene glycol six-unit carboxylic acid in contemporary chemical and biological research extends far beyond its role as a simple molecular linker, encompassing fundamental contributions to protein engineering, drug delivery system development, and bioconjugation methodology advancement. In the realm of protein modification, this compound enables researchers to systematically investigate the effects of pegylation on protein structure, function, and pharmacokinetic properties while maintaining precise control over the modification process. The carboxylic acid functionality provides a reliable attachment point for amide bond formation with primary amine groups present in lysine residues and amino-terminal positions of proteins, facilitating site-specific or statistical modification strategies depending on reaction conditions.
Research applications of methoxy polyethylene glycol six-unit carboxylic acid have proven particularly valuable in the development of antibody-drug conjugates, where the compound serves as a critical component in linker systems that connect cytotoxic payloads to targeting antibodies. The six-unit polyethylene glycol spacer provides optimal spatial separation between the antibody and drug moieties, reducing steric hindrance while maintaining the structural integrity required for efficient target recognition and payload delivery. Recent studies have demonstrated that conjugates prepared using this linker exhibit enhanced stability profiles and improved therapeutic indices compared to those employing alternative linker chemistries.
The compound's utility extends to nanomedicine applications, where it functions as a surface modifier for nanoparticle-based drug delivery systems. Pegylation of nanoparticles using methoxy polyethylene glycol six-unit carboxylic acid enhances their circulation time, reduces immune recognition, and enables controlled drug release kinetics. Contemporary research has revealed that the specific length and architecture of this polyethylene glycol derivative provide optimal stealth properties while minimizing potential immune responses associated with longer polyethylene glycol chains or different terminal modifications.
Application Area | Key Benefits | Research Focus |
---|---|---|
Protein Modification | Enhanced stability, reduced immunogenicity | Site-specific conjugation methods |
Antibody-Drug Conjugates | Improved therapeutic index, controlled release | Linker optimization studies |
Nanoparticle Formulations | Extended circulation, immune evasion | Surface chemistry characterization |
Bioconjugation Chemistry | Predictable reactivity, high yields | Reaction mechanism studies |
Fundamental studies investigating the mechanism of action and structural properties of methoxy polyethylene glycol six-unit carboxylic acid have contributed significantly to the broader understanding of polyethylene glycol behavior in biological systems. Advanced analytical techniques, including peptide mapping assays and mass spectrometry-based characterization methods, have been developed specifically to analyze conjugates prepared using this linker. These methodological advances have enabled researchers to precisely determine conjugation sites, assess modification stoichiometry, and evaluate the impact of pegylation on protein structure and function with unprecedented accuracy.
Nomenclature and Terminology
The nomenclature surrounding methoxy polyethylene glycol six-unit carboxylic acid reflects the systematic evolution of chemical naming conventions within the polyethylene glycol field, encompassing both formal International Union of Pure and Applied Chemistry designations and widely adopted commercial terminology. The systematic chemical name, 2,5,8,11,14,17-hexaoxaicosan-20-oic acid, provides a precise description of the molecular structure by identifying the positions of oxygen atoms within the carbon chain and specifying the location of the carboxylic acid functionality. This nomenclature system enables unambiguous identification of the compound while conveying essential structural information necessary for chemical synthesis and characterization.
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWMTQPDLHRNCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Stepwise Tosylation and Phthalimide Substitution
The synthesis begins with 1,11-dihydroxy-3,6,9-trioxa-undecane (TEG), a commercially available PEG-6 diol. Tosylation is performed using p-toluenesulfonyl chloride (TsCl) in chloroform at 22°C for 8 hours, yielding 11-O-tosyl-3,6,9-trioxa-1-hydroxy-undecane with 89% efficiency. Subsequent nucleophilic substitution with potassium phthalimide in dimethylformamide (DMF) at 80–90°C for 14 hours introduces a phthalimido group, forming N-(3,6,9-trioxa-11-hydroxy-undecane)-phthalimide. Critical to this step is maintaining anhydrous conditions to prevent hydrolysis of the tosylate intermediate.
Table 1: Reaction Conditions for Tosylation and Substitution
Step | Reagents | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
Tosylation | TsCl, triethylamine | Chloroform | 22°C | 8 h | 89% |
Phthalimide substitution | Potassium phthalimide | DMF | 80–90°C | 14 h | 78% |
Hydrazinolysis and Amine Deprotection
The phthalimido group is cleaved via hydrazinolysis using hydrazine monohydrate in methanol. Heating at 50°C for 3 hours followed by 12 hours of stirring at room temperature liberates the primary amine, 11-amino-3,6,9-trioxa-hydroxy-undecane. Prolonged reaction times (>15 hours) risk forming bis-amide byproducts, necessitating precise timing. Post-reaction purification involves extraction with diethyl ether and ethyl acetate to isolate the amine with 95% purity.
Table 2: Optimization of Carboxylic Acid Formation
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Anhydride ratio | 1.5:1 | Maximizes to 92% |
Temperature | 40°C | Prevents decarboxylation |
Solvent system | DCM:DMF (4:1) | Enhances solubility |
Purification and Quality Control
Solvent Extraction and Filtration
Crude this compound is purified via sequential solvent extraction. After reaction completion, the mixture is evaporated under reduced pressure, resuspended in methanol, and filtered to remove insoluble byproducts. Ethyl acetate extraction (3×) followed by diethyl ether washing reduces residual hydrazine to <0.1%. Final purity of 95% is confirmed by HPLC using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
Spectroscopic Characterization
-
-NMR (400 MHz, CDCl₃): δ 3.6–3.7 (m, 24H, PEG -CH₂-), δ 2.9 (t, 2H, -CH₂-NH-), δ 2.5 (s, 2H, -COOH).
-
UV-Vis : Absorbance at 280 nm confirms the absence of phthalimide contaminants (ε < 100 M⁻¹cm⁻¹).
-
Mass Spec : ESI-MS shows [M+H]⁺ at m/z 325.4, matching the theoretical molecular weight of 324.4 Da.
Challenges and Mitigation Strategies
Byproduct Formation During Hydrazinolysis
Extended hydrazinolysis (>5 hours) generates bis-amide byproducts through over-reaction. This is mitigated by strict time control and real-time monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
Solvent-Induced Precipitation
High DMSO concentrations (>5%) during anhydride reactions cause precipitation. Maintaining DMSO at <1% and using HEPES buffer (pH 8.5) improves solubility, as demonstrated in ADC conjugation studies.
Applications in Bioconjugation
Antibody-Drug Conjugates (ADCs)
This compound serves as a linker in nimotuzumab-PEG6-DM1 conjugates, achieving drug-to-antibody ratios (DAR) of 3.5–7.3. Conjugation in 0.1 M HEPES (pH 8.5) at 37°C for 2 hours followed by 4°C incubation for 20 hours yields stable ADCs with <1% aggregation.
Table 3: Bioconjugation Performance Metrics
Metric | Value | Method |
---|---|---|
DAR | 3.5–7.3 | UV spectrophotometry |
Aggregate formation | <1% | Size exclusion HPLC |
Binding affinity (Kₐ) | 1.94 × 10⁻⁹ M | Biolayer interferometry |
Applications De Recherche Scientifique
Biomedical Research Applications
1. Drug Development
m-PEG6-acid is increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) . These innovative molecules leverage the cell's natural protein degradation machinery to eliminate unwanted proteins, presenting a promising strategy for targeted cancer therapies. The compound functions as a linker in PROTAC design, providing necessary spacing between binding moieties, which is essential for their efficacy.
2. Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, this compound enhances the therapeutic index by improving drug solubility and stability. For instance, studies have shown that PEGylated forms of antibodies demonstrate improved pharmacokinetics and reduced immunogenicity, leading to better clinical outcomes in cancer treatment .
3. Inflammation and Oxidative Stress Studies
Research indicates that this compound can modulate reactive oxygen species levels within inflammatory cells, making it a potential therapeutic target for inflammatory diseases. Its role in understanding oxidative stress-related cellular functions provides insights into various pathologies, including cardiovascular diseases .
Drug Delivery Systems
1. Controlled Release Formulations
The incorporation of this compound in drug delivery systems has shown to enhance the controlled release of therapeutics. Its hydrophilic properties facilitate prolonged circulation time in biological systems, allowing for sustained drug release and improved bioavailability .
2. Ocular Drug Delivery
Recent advancements have highlighted the use of this compound in ocular drug delivery systems. By modifying prodrugs with this compound, researchers have achieved better retention and absorption in ocular tissues, which is critical for treating conditions like age-related macular degeneration .
Nanotechnology Applications
1. Nanoparticle Stabilization
this compound is employed to stabilize nanoparticles used in drug delivery. Its ability to create a hydrophilic shell around nanoparticles minimizes aggregation and enhances their circulation time in the bloodstream . This stabilization is vital for the effectiveness of nanocarriers in delivering therapeutic agents.
2. Bioconjugation Techniques
In bioconjugation applications, this compound facilitates the attachment of various biomolecules (e.g., peptides, proteins) to therapeutic agents. This property is particularly valuable for developing targeted therapies that require precise delivery mechanisms without compromising the biological activity of the attached molecules.
Case Studies
Mécanisme D'action
The primary mechanism of action of m-PEG6-acid involves the formation of stable amide bonds with primary amines. This reaction is facilitated by coupling agents such as EDC or HATU, which activate the carboxylic acid group for nucleophilic attack by the amine . The resulting amide bond is highly stable and resistant to hydrolysis, making it ideal for bioconjugation and drug delivery applications .
Comparaison Avec Des Composés Similaires
m-PEG6-(CH₂)₆-Phosphonic Acid
- Structure : Contains a six-unit PEG chain, a hexyl spacer (-(CH₂)₆-), and a terminal phosphonic acid (-PO₃H₂) group .
- Reactivity: Phosphonic acid binds strongly to metal oxides (e.g., TiO₂, Fe₃O₄) and hydroxyapatite, enabling applications in surface coatings and bone-targeted drug delivery.
- Applications: Used in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation and in nanoparticle stabilization .
- Solubility : Lower aqueous solubility compared to m-PEG6-acid due to the hydrophobic hexyl spacer .
Parameter | This compound | m-PEG6-(CH₂)₆-Phosphonic Acid |
---|---|---|
Terminal Group | Carboxylic acid (-COOH) | Phosphonic acid (-PO₃H₂) |
Reactivity | Amine coupling (EDC/HATU) | Metal chelation, surface adsorption |
Key Applications | Protein PEGylation, prodrugs | PROTACs, bone targeting |
Solubility in Water | High (hydrophilic PEG) | Moderate (hydrophobic spacer) |
DSPE-mPEG
- Structure: Composed of distearoylphosphatidylethanolamine (DSPE, a phospholipid) conjugated to methoxy-PEG. Common PEG lengths: 2k–5k Da .
- Reactivity : The lipid tail integrates into cell membranes or liposomes, while PEG enhances biocompatibility.
- Applications : Critical in liposomal drug delivery (e.g., Doxil®) to prolong circulation time and reduce macrophage uptake .
- Key Difference : Unlike this compound, DSPE-mPEG is amphiphilic and self-assembles into micelles or liposomes.
Parameter | This compound | DSPE-mPEG |
---|---|---|
Structure | Linear PEG with -COOH | PEG-phospholipid conjugate |
Self-Assembly | No | Yes (micelles/liposomes) |
Primary Use | Covalent conjugation | Drug encapsulation, stealth coating |
Mal-PEG-NH₂
- Structure : Features a maleimide group (-MAL) for thiol conjugation and an amine (-NH₂) for further functionalization .
- Reactivity : Maleimide reacts with thiols (-SH) under mild conditions (pH 6.5–7.5), enabling site-specific protein labeling (e.g., antibody-drug conjugates).
- Applications : Used in antibody engineering and fluorescent labeling.
- Comparison : this compound targets amines, while Mal-PEG-NH₂ targets thiols and amines, offering dual functionality .
Parameter | This compound | Mal-PEG-NH₂ |
---|---|---|
Functional Groups | -COOH | -MAL, -NH₂ |
Conjugation Targets | Amines | Thiols, amines |
Key Advantage | Simple amine coupling | Site-specific thiol coupling |
Amino-PEG4-CH₂CO₂H
- Structure : Contains a four-unit PEG chain, an amine (-NH₂), and a carboxylic acid (-COOH) .
- Reactivity : Enables sequential conjugation (e.g., first react -COOH with EDC, then -NH₂ with NHS esters).
- Applications : Useful in multi-step bioconjugation (e.g., peptide-drug conjugates).
- Key Difference : Dual functionality distinguishes it from this compound, which has only one reactive group.
Parameter | This compound | Amino-PEG4-CH₂CO₂H |
---|---|---|
Reactive Groups | -COOH | -COOH, -NH₂ |
Flexibility | Single-step conjugation | Multi-step conjugation |
Molecular Weight | ~300 Da | 251.3 Da |
Functional Comparison Table
Compound | PEG Length | Terminal Group | Key Application | Solubility |
---|---|---|---|---|
This compound | 6 units | -COOH | Protein PEGylation, prodrugs | High (aqueous) |
m-PEG6-(CH₂)₆-Phosphonic Acid | 6 units | -PO₃H₂ | PROTACs, bone targeting | Moderate |
DSPE-mPEG | 2k–5k Da | Phospholipid + PEG | Liposomal drug delivery | Amphiphilic |
Mal-PEG-NH₂ | Variable | -MAL, -NH₂ | Antibody-drug conjugates | Moderate (organic) |
Amino-PEG4-CH₂CO₂H | 4 units | -COOH, -NH₂ | Multi-step bioconjugation | High (aqueous) |
Research Findings and Trends
- PEG Length Impact : Longer PEG chains (e.g., m-PEG8-acid ) enhance steric shielding but may reduce binding efficiency due to increased hydrodynamic radius.
- Phosphonic Acid Utility : m-PEG6-(CH₂)₆-Phosphonic Acid shows promise in metal-organic frameworks (MOFs) for controlled drug release .
- Dual Functionalization: Compounds like Amino-PEG4-CH₂CO₂H are critical in synthesizing heterobifunctional crosslinkers for advanced drug delivery systems .
Activité Biologique
m-PEG6-acid, a polyethylene glycol (PEG) derivative, is increasingly recognized for its unique properties in bioconjugation and drug delivery applications. This compound features a carboxylic acid group linked via a six-unit PEG chain, providing both hydrophilicity and biocompatibility. The biological activity of this compound is primarily influenced by its ability to modify the pharmacokinetics and pharmacodynamics of conjugated drugs or peptides, enhancing their therapeutic efficacy while minimizing toxicity.
This compound acts as a non-cleavable linker that can be utilized in various bioconjugation strategies. Its structure allows for:
- Enhanced Solubility : The PEG moiety increases the solubility of hydrophobic drugs, facilitating their delivery in physiological environments.
- Reduced Immunogenicity : The hydrophilic nature of PEG helps to shield the drug from immune recognition, thereby prolonging circulation time in the bloodstream.
- Targeted Delivery : By conjugating this compound with specific targeting ligands, it is possible to direct therapeutic agents to specific tissues or cells, improving treatment outcomes.
In Vitro Studies
Research has demonstrated that this compound can significantly alter the biological properties of conjugated peptides and proteins. For instance:
- Cytotoxicity Reduction : In studies involving antimicrobial peptides (AMPs), this compound conjugates exhibited markedly reduced hemolytic activity compared to their unmodified counterparts. This suggests that PEGylation mitigates the toxicity often associated with high concentrations of AMPs .
- Immunomodulatory Effects : PEGylated peptides showed retained immunomodulatory profiles similar to their parent compounds, indicating that this compound does not compromise the biological activity essential for therapeutic efficacy .
- Antimicrobial Activity : While some studies noted a partial reduction in antimicrobial effectiveness due to PEGylation, others reported that certain conjugates maintained or even enhanced their antimicrobial properties against resistant strains .
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
- Antimicrobial Peptides : A study involving the conjugation of this compound with a cathelicidin-like peptide demonstrated significant reductions in hemolytic activity while maintaining strong antimicrobial efficacy against various pathogens, including Escherichia coli and Candida albicans. The minimal inhibitory concentrations (MICs) were comparable to traditional antibiotics, highlighting the potential for PEGylated AMPs as alternatives in antibiotic resistance scenarios .
- Cancer Therapeutics : In cancer research, this compound has been utilized to enhance the delivery of chemotherapeutic agents. Studies showed improved tumor accumulation and reduced systemic toxicity when drugs were conjugated with this compound compared to their non-modified forms .
Table 1: Biological Activity Comparison of this compound Conjugates
Q & A
Q. How can researchers ensure compliance with FAIR data principles when publishing this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.